molecular formula C8H8ClN3O B13323428 2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B13323428
M. Wt: 197.62 g/mol
InChI Key: VEMDDMFBOZWKAB-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom can be readily substituted, making it a valuable intermediate for synthesizing various derivatives with potential therapeutic applications .

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

2-chloro-5,7-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H8ClN3O/c1-4-3-12(2)6-5(4)7(13)11-8(9)10-6/h3H,1-2H3,(H,10,11,13)

InChI Key

VEMDDMFBOZWKAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C(=O)NC(=N2)Cl)C

Origin of Product

United States

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